N-(Tert-butyl)-2-iodoacetamide
Overview
Description
N-(Tert-butyl)-2-iodoacetamide is an organic compound that features a tert-butyl group attached to an acetamide moiety, with an iodine atom bonded to the second carbon of the acetamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butyl)-2-iodoacetamide typically involves the iodination of N-(tert-butyl)acetamide. One common method is the reaction of N-(tert-butyl)acetamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds via the formation of an iodonium intermediate, which subsequently reacts with the acetamide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions would be carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-(tert-butyl)-2-aminoacetamide derivative, while a coupling reaction might produce a biaryl compound.
Scientific Research Applications
N-(Tert-butyl)-2-iodoacetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins or peptides, by introducing the tert-butyl and iodoacetamide groups, which can affect their function and stability.
Industry: It may be used in the production of specialty chemicals and materials, where its reactivity can be harnessed to create specific functional groups.
Mechanism of Action
The mechanism by which N-(Tert-butyl)-2-iodoacetamide exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound can interact with nucleophilic sites on biomolecules, leading to modifications that can alter their activity or stability.
Comparison with Similar Compounds
Similar Compounds
N-(Tert-butyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of iodine. It has different reactivity and may be used in similar substitution reactions.
N-(Tert-butyl)-2-chloroacetamide:
N-(Tert-butyl)-2-fluoroacetamide: Features a fluorine atom, which can significantly alter the compound’s properties and reactivity.
Uniqueness
N-(Tert-butyl)-2-iodoacetamide is unique due to the presence of the iodine atom, which is a good leaving group and can participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and other applications.
Properties
IUPAC Name |
N-tert-butyl-2-iodoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12INO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBBVLUBVPCFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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